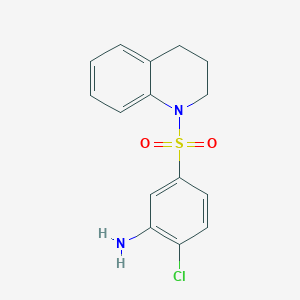

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

描述

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline. Alternative systematic names include 2-Chloro-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)aniline and 2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline, which reflect different approaches to describing the same molecular structure. The compound is also referenced as 2-chloro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)aniline in various chemical databases.

The molecular formula C15H15ClN2O2S indicates the presence of fifteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This composition results in a molecular weight of 322.81 grams per mole, as calculated using standard atomic masses. The Chemical Abstracts Service has assigned the registry number 847171-51-1 to this compound, providing a unique identifier for chemical database searches and regulatory purposes.

Additional identifying codes include the MDL number MFCD08275687 and the PubChem compound identification number 23120041. The International Chemical Identifier Key is YVKXTRQXDBVQBS-UHFFFAOYSA-N, which serves as a unique text string for digital chemical databases. The compound has also been assigned the DSSTox Substance ID DTXSID30630798 for environmental and toxicological database systems.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional structural characteristics of this compound have been investigated through comparison with closely related tetrahydroquinoline sulfonyl derivatives. Research on similar compounds in this family has revealed important conformational preferences that provide insight into the structural behavior of this specific molecule.

Studies of related 1-sulfonyl-1,2,3,4-tetrahydroquinoline derivatives have demonstrated that the tetrahydropyridine ring typically adopts a half-chair conformation. In the case of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, crystallographic analysis revealed that the bond-angle sum at the nitrogen atom was 350.0 degrees, which is characteristic of this conformational arrangement. The dihedral angle between the aromatic ring planes in this related structure was determined to be 50.13 degrees, indicating significant non-planarity between the quinoline and sulfonyl-bearing aromatic systems.

Comparative analysis with other tetrahydroquinoline sulfonyl compounds has shown variations in bond-angle sums at the nitrogen atom, ranging from 347.9 to 354.61 degrees, depending on the specific substituents present. These structural variations suggest that the amino and chloro substituents in this compound would likely influence the precise geometric parameters while maintaining the overall half-chair conformation of the saturated ring system.

The intermolecular interactions in crystal structures of related compounds have been characterized by carbon-hydrogen to oxygen hydrogen bonding patterns, which generate specific packing arrangements. These weak hydrogen bonds typically involve methylene protons of the tetrahydroquinoline ring and oxygen atoms of the sulfonyl group, contributing to the stability of the crystal lattice.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound has been established through comparison with extensively studied benzenesulfonyl-tetrahydroquinoline derivatives. Nuclear Magnetic Resonance spectroscopy studies of related compounds in this family have provided detailed insight into the characteristic chemical shift patterns and coupling behaviors.

Proton Nuclear Magnetic Resonance spectra of similar benzenesulfonyl-tetrahydroquinoline compounds typically show signals below 5.0 parts per million accounting for the six aliphatic protons of the tetrahydroquinoline ring system. Aromatic protons consistently appear at chemical shift values higher than 7.0 parts per million. A particularly notable feature observed in related compounds is the presence of an intramolecular weak hydrogen bond between specific protons and oxygen atoms of the sulfonyl group, which causes characteristic downfield shifts of approximately 1.0 to 1.2 parts per million compared to unsubstituted tetrahydroquinoline.

Carbon-13 Nuclear Magnetic Resonance spectroscopy of related compounds reveals aliphatic carbons in the range of 22.0 to 55.0 parts per million, while aromatic carbons appear between 112.0 and 170.0 parts per million. The sulfonyl carbon typically appears in the aromatic region due to its attachment to the benzene ring system.

Infrared spectroscopy of benzenesulfonyl-tetrahydroquinoline derivatives consistently displays characteristic absorption bands for the sulfonylamide group in the regions 1330-1360 wavenumbers for asymmetric sulfur-oxygen stretching and 1140-1180 wavenumbers for symmetric sulfur-oxygen stretching vibrations. Additional characteristic signals correspond to the tetrahydroquinoline moiety and substituents on the benzenesulfonyl ring.

Mass spectrometry analysis typically shows the molecular ion peak corresponding to the calculated molecular mass. High-resolution mass spectrometry provides precise mass determination for molecular formula confirmation. The fragmentation patterns in electron impact mass spectrometry generally reflect the characteristic breakdown of the sulfonyl linkage and subsequent fragmentation of the aromatic ring systems.

属性

IUPAC Name |

2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c16-13-8-7-12(10-14(13)17)21(19,20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKXTRQXDBVQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630798 | |

| Record name | 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847171-51-1 | |

| Record name | 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

化学反应分析

Types of Reactions

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorobenzene sulfonyl group can be reduced to form corresponding sulfonamides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, sulfonamides, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline exhibit anticancer properties. The sulfonamide group is known to enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural characteristics contribute to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, making it a candidate for developing new antibiotics .

Pharmacological Insights

Enzyme Inhibition

this compound has been identified as a potential inhibitor of specific enzymes such as carbonic anhydrase and certain kinases. These enzymes play critical roles in various physiological processes and are often targeted in drug development for conditions like hypertension and cancer .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers with specific properties. The presence of the sulfonamide group allows for enhanced thermal stability and solubility in organic solvents, making it suitable for applications in coatings and adhesives .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The results indicated that certain modifications significantly increased the compound's potency against breast cancer cell lines. The lead compound exhibited IC50 values lower than those of established chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers assessed the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound demonstrated significant bactericidal activity, suggesting its potential as a new therapeutic agent in treating resistant infections .

Data Table: Summary of Applications

作用机制

The mechanism of action of 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The amino group and the sulfonyl group play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes, leading to inhibition or activation of biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfonamide-Functionalized Tetrahydroquinolines

Table 1: Comparison of Sulfonamide Derivatives

Key Observations :

- Electronic Effects: The electron-withdrawing nitro group in SC-21949 contrasts with the electron-donating amino group in SC-21950, affecting reactivity and binding interactions.

- Synthetic Yields : Compound 11g achieves an 82% yield via hydrazine substitution , whereas SC-21950’s synthesis (unpublished) likely involves nitro reduction from SC-21949 .

- Structural Features : Crystal structures of benzylsulfonyl-THQ (I) reveal half-chair conformations and weak hydrogen bonds, which may influence solubility and crystallinity .

Non-Sulfonamide Tetrahydroquinoline Derivatives

Table 2: Comparison with Other Functionalized THQ Derivatives

Key Observations :

- Synthetic Methods : Hydroxyethyl derivatives (e.g., Table 2) are synthesized via Michael addition with methyl vinyl ketone (MVK), achieving 60–85% yields under optimized conditions . In contrast, piperidinyl derivatives require reductive amination .

- Bioactivity Correlations : Piperidinyl and piperazinyl groups (e.g., compound 58) are common in CNS-targeting drugs due to their basicity and blood-brain barrier penetration .

Substituent Impact on Physicochemical Properties

Table 3: Substituent Effects on Key Parameters

Key Observations :

- Hydrogen Bonding: SC-21950 and 11g exhibit enhanced hydrogen-bonding capacity due to amino/hydrazine groups, favoring interactions with biological targets .

- Lipophilicity : Benzylsulfonyl derivatives (higher LogP) may exhibit better membrane permeability, while polar substituents (e.g., hydrazine) improve aqueous solubility .

生物活性

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline (referred to as Compound A) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of Compound A, drawing on diverse research findings.

Chemical Structure and Synthesis

Compound A features a tetrahydroquinoline backbone substituted with a 3-amino-4-chlorobenzenesulfonyl group. The synthesis typically involves the condensation of 1,2,3,4-tetrahydroquinoline derivatives with benzenesulfonyl chlorides under basic conditions. The reaction yields a stable sulfonamide compound with high purity levels.

Table 1: Structural Information of Compound A

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClN2O2S |

| Molecular Weight | 302.81 g/mol |

| CAS Number | 847171-51-1 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that Compound A exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis due to the sulfonamide group.

Antiparasitic Activity

The compound has also been evaluated for antiparasitic activity. A study focused on its effects against Plasmodium falciparum showed promising results, indicating that it could inhibit the growth of malaria parasites in vitro. This activity is particularly notable given the increasing resistance to existing antimalarial drugs.

Antioxidant and Anti-inflammatory Properties

Compound A has demonstrated antioxidant properties in various assays, suggesting its potential use in mitigating oxidative stress-related diseases. Additionally, preliminary studies indicate anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in cell cultures.

Case Studies

Several case studies highlight the biological efficacy of Compound A:

- Antimicrobial Efficacy Study : A study published in Bioorganic & Medicinal Chemistry assessed the antibacterial activity of various tetrahydroquinoline derivatives including Compound A. Results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against certain strains .

- Antiparasitic Activity : In a comparative study on THIQ derivatives, Compound A displayed significant activity against drug-resistant strains of P. falciparum with IC50 values lower than those of traditional antimalarial drugs .

- Oxidative Stress Mitigation : Research published in Pharmacology Reports demonstrated that Compound A reduced lipid peroxidation and increased antioxidant enzyme activity in rat models exposed to oxidative stress .

常见问题

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and selectivity?

- Methodological Answer : The synthesis of tetrahydroquinoline derivatives often employs palladium-catalyzed cyclization or annulation reactions. For example, cationic palladium complexes enable efficient cyclization of N-tosyl-aniline tethered allenyl aldehydes with arylboronic acids, yielding 3,4-cis-1,2,3,4-tetrahydroquinoline derivatives with high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 95% ee) . Key parameters include:

- Catalyst choice : Palladium vs. copper (e.g., copper-catalyzed enantioselective C-N coupling for desymmetrization strategies) .

- Temperature : Optimized at 80–100°C for palladium-mediated reactions.

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Hybrid synthesis approaches, such as combining ibuprofen with tetrahydroquinoline moieties, have also been explored for modular drug design .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- X-ray crystallography : Provides definitive bond angles and dihedral angles (e.g., C–N bond angles of 108.4° and 115.43° in tetrahydroquinoline derivatives) .

- NMR spectroscopy : Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfonyl group protons (δ 3.1–3.5 ppm). For example, 4-chlorophenyl groups show distinct splitting patterns in H NMR .

- IR spectroscopy : Sulfonamide stretches (1320–1160 cm) and NH bends (1650–1580 cm) confirm functional groups .

Purity is assessed via HPLC (≥95% purity threshold) or TLC with UV visualization.

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for structurally similar compounds:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting SDS documentation for spill management .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding biological activity?

- Methodological Answer : Discrepancies often arise from:

- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration affecting cell viability) .

- Target specificity : Computational docking (e.g., acetylcholinesterase inhibition studies) may overlook off-target interactions .

Mitigation strategies: - Dose-response validation : Test multiple concentrations to establish IC consistency.

- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .

Q. How can enantioselectivity challenges in asymmetric synthesis be addressed using organocatalytic or transition metal-catalyzed approaches?

- Methodological Answer :

- Palladium catalysis : Achieves enantioselectivity via chiral ligands (e.g., BINAP), as demonstrated in aryl C-N coupling reactions (up to 95% ee) .

- Organocatalysis : Proline-derived catalysts enable desymmetrization of prochiral intermediates, though yields may be lower (60–75%) .

- Screening chiral auxiliaries : Test phosphine or sulfoxide-based ligands to optimize steric and electronic effects.

Q. What experimental designs are optimal for evaluating the antibacterial activity of this compound against drug-resistant strains?

- Methodological Answer :

- MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects.

- Resistance profiling : Serial passage experiments to monitor mutation rates under sublethal doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。